3,5-Diamino-L-tyrosine

Description

Contextualization within the Landscape of Modified Amino Acid Analogs

Modified amino acids are amino acids that have been chemically altered, resulting in changes to their structure and, consequently, their properties and functions in biological systems. fiveable.me These modifications can range from the addition of new functional groups to alterations of the existing side chains. fiveable.me Such changes can profoundly impact a protein's structure, stability, and interactions with other molecules, thereby influencing biological processes like enzyme activity and cell signaling. fiveable.me

The field of modified amino acids is vast and includes a variety of alterations such as phosphorylation, glycosylation, methylation, and acetylation. fiveable.meyoutube.com These modifications are often crucial for regulating protein function. For instance, the phosphorylation of serine, threonine, or tyrosine residues is a key mechanism in cellular signaling pathways. fiveable.meyoutube.com The introduction of amino groups, as seen in 3,5-Diamino-L-tyrosine, represents another strategy to create amino acid analogs with novel chemical properties. These analogs are instrumental in drug design, where they can be incorporated into peptide-based drugs to enhance their binding affinity to targets or improve their pharmacokinetic properties. fiveable.me

Historical Perspective of Tyrosine Derivatization and its Academic Significance

L-tyrosine, first discovered in 1846 by German chemist Justus von Liebig in casein from cheese, has long been a focal point of chemical modification. wikipedia.org Its phenolic side chain makes it a versatile platform for a variety of chemical reactions. Historically, the derivatization of tyrosine has been pivotal in understanding fundamental biological processes. A landmark moment in this field was the discovery of tyrosine phosphorylation in 1979, which revealed a new type of post-translational modification. nih.gov This discovery was crucial in unraveling the complexities of signal transduction and the pathogenesis of diseases like cancer, where tyrosine kinases play a critical role. nih.govnih.gov

The academic significance of tyrosine derivatization extends beyond phosphorylation. The synthesis of various tyrosine analogs has enabled researchers to probe the active sites of enzymes, design enzyme inhibitors, and create novel biomaterials. For example, halogenated derivatives like 3,5-diiodo-L-tyrosine and 3,5-dibromo-L-tyrosine are intermediates in thyroid hormone synthesis and have been studied for their potential therapeutic effects. nih.govresearchgate.netnih.gov The introduction of nitro groups, as in 3,5-dinitro-L-tyrosine, has also been explored to create artificial substrates for enzymes like tyrosine aminotransferase. nih.govmedchemexpress.com These historical and ongoing efforts in tyrosine derivatization highlight the enduring importance of this amino acid as a template for chemical innovation in biological research.

Unique Structural Features of this compound and Research Rationale

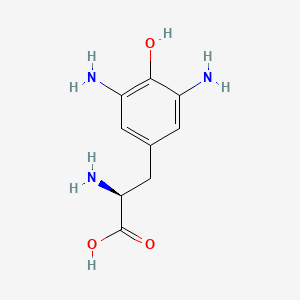

The defining characteristic of this compound is the presence of two amino groups (-NH2) at the 3 and 5 positions of the phenyl ring of L-tyrosine. This structural modification imparts several unique properties to the molecule. The addition of these basic amino groups significantly alters the electronic properties of the phenolic ring and increases the potential for hydrogen bonding and other intermolecular interactions.

The rationale for the synthesis and investigation of this compound stems from the desire to create a novel building block for peptides and proteins with enhanced or entirely new functionalities. The presence of the additional amino groups offers sites for further chemical modification, allowing for the attachment of fluorescent probes, cross-linking agents, or other functional moieties. This makes this compound a valuable tool for studying protein structure and function. Furthermore, the introduction of these amino groups can influence the folding and stability of peptides and proteins into which it is incorporated, potentially leading to the development of new biomaterials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,10-12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNHZIPMNHLIRB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1N)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719302 | |

| Record name | 3,5-Diamino-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904824-73-3 | |

| Record name | 3,5-Diamino-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 3,5 Diamino L Tyrosine

Chemo-Enzymatic Synthesis Pathways for Specificity and Yield Optimization

Chemo-enzymatic methods offer a powerful approach to the synthesis of complex molecules like 3,5-Diamino-L-tyrosine, leveraging the high selectivity of enzymes to achieve specific transformations that are often difficult to control through purely chemical means. While direct enzymatic diamination of the L-tyrosine ring is not a standard reported method, enzymatic reactions can be strategically integrated into a synthetic sequence.

For instance, enzymes such as β-tyrosinase, found in Citrobacter freundii, have been utilized in the synthesis of L-tyrosine derivatives. This enzyme can catalyze the condensation of a phenol (B47542) with S-methyl-L-cysteine or other suitable amino acid side chains. nih.gov In a hypothetical chemo-enzymatic route to this compound, a pre-functionalized phenol, such as 3,5-diaminophenol, could potentially serve as a substrate for β-tyrosinase. However, the substrate specificity of the enzyme for such highly functionalized phenols would need to be thoroughly investigated.

Another relevant enzymatic approach involves phenylalanine ammonia (B1221849) lyase (PAL), which catalyzes the addition of ammonia to the double bond of p-coumaric acid to form L-tyrosine. nih.gov While this enzyme typically facilitates the introduction of a single amino group, its application underscores the potential of enzymatic methods for stereoselective amine incorporation in the synthesis of amino acid analogs.

A study on the synthesis of 3,5-dinitro-o-tyrosine isomers employed a chemoenzymatic approach, highlighting the utility of enzymes in generating chiral precursors. acs.org This suggests that enzymatic resolution or asymmetric synthesis of a suitable intermediate could be a key step in a larger synthetic strategy for this compound, ensuring the desired L-configuration is obtained with high enantiomeric purity.

Catalytic Reduction Approaches for Dinitro-L-tyrosine Precursors

The most direct route to this compound involves the reduction of its dinitro precursor, 3,5-Dinitro-L-tyrosine. nih.govebi.ac.uk This method is advantageous as it starts from a commercially available or readily synthesized material and the reduction of nitro groups is a well-established chemical transformation.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. The reaction typically involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst.

| Catalyst | Solvent | Pressure | Temperature | Observations |

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Acetic Acid | 1-50 atm | Room Temperature | A standard and effective catalyst for nitro group reduction. |

| Platinum Oxide (PtO2) | Acetic Acid | 1-3 atm | Room Temperature | Another common catalyst, often used for its high activity. |

| Rhodium on Carbon (Rh/C) | Methanol, Acetic Acid | High Pressure (e.g., 2200 psi) | Elevated (e.g., 110 °C) | Used for more challenging reductions, as seen in the hydrogenation of a related diaminopyridine derivative. nih.gov |

The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as hydrodehalogenation if halogenated precursors are used, and to ensure complete reduction of both nitro groups without affecting other functional groups in the molecule.

Chemical Reduction: Besides catalytic hydrogenation, other chemical reducing agents can be employed. Sodium dithionite (B78146) has been shown to be effective in reducing 3-nitrotyrosine (B3424624) to 3-aminotyrosine (B249651). nih.gov This method offers an alternative to high-pressure hydrogenation and can be carried out under milder conditions. The applicability of sodium dithionite for the reduction of the dinitro precursor would require experimental validation.

Stereoselective Synthesis and Enantiomeric Purity Maintenance

Maintaining the L-configuration of the chiral center is paramount throughout the synthesis of this compound. The most straightforward approach to ensure high enantiomeric purity is to start with an enantiomerically pure precursor, typically L-tyrosine itself.

Subsequent synthetic steps must be carefully designed to avoid racemization. The conditions for nitration of L-tyrosine to form 3,5-Dinitro-L-tyrosine, and the subsequent reduction, are generally not harsh enough to cause significant racemization at the α-carbon. However, any step involving the activation of the carboxyl group or reactions at the α-amino group must be performed under conditions known to preserve stereochemical integrity, particularly if these groups are manipulated prior to the final reduction step.

In multi-step syntheses, chiral chromatography or enzymatic resolution could be employed to separate any racemic mixtures that may form, although this is less ideal than preventing racemization in the first place. The use of enzymes, as discussed in the chemo-enzymatic section, inherently provides a high degree of stereoselectivity. nih.govacs.org

Multi-Step Organic Synthesis Routes from L-Tyrosine or Related Scaffolds

Beyond the direct nitration and reduction of L-tyrosine, multi-step synthetic routes can offer greater flexibility and control over the introduction of functional groups.

One potential strategy involves the initial halogenation of L-tyrosine. For example, L-tyrosine can be brominated to yield 3-bromo-L-tyrosine or 3,5-dibromo-L-tyrosine. nih.gov Similarly, iodination can produce 3,5-diiodo-L-tyrosine. chemicalbook.comnist.gov These halogenated intermediates can then undergo nucleophilic aromatic substitution with an amino group source, such as ammonia or a protected amine, often catalyzed by a copper or palladium complex. This approach would require careful optimization of the substitution reaction to achieve diamination.

Another multi-step approach could involve the synthesis of the diaminophenyl portion of the molecule first, followed by the attachment of the alanine (B10760859) side chain. This could be achieved through methods analogous to those used in the synthesis of other non-proteinogenic amino acids, potentially involving an asymmetric Strecker synthesis or the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitably functionalized benzyl (B1604629) halide.

Novel Protecting Group Chemistry for Diamino-L-tyrosine Synthesis

The presence of multiple reactive functional groups—two amino groups on the aromatic ring, the α-amino group, and the carboxylic acid—necessitates a sophisticated protecting group strategy during the synthesis of this compound, especially when it is to be incorporated into peptides.

Aromatic Amino Group Protection: The two amino groups on the aromatic ring require protection to prevent side reactions during subsequent synthetic steps, such as peptide coupling. Due to their lower nucleophilicity compared to the α-amino group, they may require different protection strategies. Possible protecting groups include:

Carbamates: Boc and Cbz (benzyloxycarbonyl) groups can be used, offering different lability to acid.

Trityl-based groups: Trityl (Trt), 4-methyltrityl (Mtt), and 4-methoxytrityl (Mmt) are acid-labile protecting groups that can be selectively removed under milder acidic conditions than Boc. peptide.com

Nitrobenzyl-based groups: The p-nitrobenzyloxycarbonyl (pNZ) group is another option, which can be removed under different conditions, offering orthogonality. ub.edu

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl ester, during certain synthetic manipulations. In solid-phase peptide synthesis, the C-terminal carboxylic acid is anchored to the resin.

Orthogonal Protection Schemes: An orthogonal protecting group strategy is crucial, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de For example, an Fmoc group on the α-amine (base-labile), t-butyl esters for the carboxylic acid (acid-labile), and a different, more labile acid-protecting group or a photolabile group on the side-chain amino groups would allow for sequential and controlled manipulation of the molecule.

Elucidation of Metabolic and Biochemical Transformations of 3,5 Diamino L Tyrosine

Exploration of Hypothetical Biosynthetic Pathways in Diverse Organisms

The biosynthesis of 3,5-Diamino-L-tyrosine is not a known natural pathway. However, a hypothetical pathway can be postulated starting from the common aromatic amino acid, L-tyrosine. The key transformation would be the addition of two amino groups to the aromatic ring at positions 3 and 5. This process would likely involve a series of enzymatic reactions.

One plausible route could involve a two-step enzymatic amination of the aromatic ring of L-tyrosine. This would require specific aminotransferases or other enzymes capable of catalyzing the direct amination of an activated aromatic ring. The biosynthesis could initiate from chorismate, a key branch point in the shikimate pathway which is the precursor for aromatic amino acids in plants and microorganisms. youtube.comlongdom.org

A hypothetical biosynthetic pathway could proceed as follows:

Activation of the Tyrosine Ring: The phenolic ring of L-tyrosine is relatively electron-rich and susceptible to electrophilic substitution. However, for amination to occur, the ring might need further activation. This could potentially be achieved by enzymes similar to those that catalyze nitration or halogenation of aromatic compounds.

Sequential Amination: The introduction of the two amino groups would likely be a sequential process.

First Amination: An aminotransferase, potentially a novel type with specificity for aromatic rings, could catalyze the transfer of an amino group from a donor molecule like glutamine or asparagine to the C3 position of the tyrosine ring. Aromatic amino acid aminotransferases are known to be involved in the metabolism of tyrosine and other aromatic amino acids. ebi.ac.uknih.govwikipedia.orgresearchgate.net

Second Amination: A second, similar enzymatic step would then be required to add an amino group to the C5 position. The presence of the first amino group would influence the reactivity of the ring for the second amination.

Below is a table of hypothetical enzymes that could be involved in this pathway:

| Hypothetical Enzyme | Proposed Reaction | Enzyme Class | Potential Cofactors |

| Tyrosine 3-aminotransferase | Transfer of an amino group to the C3 position of L-tyrosine | Transferase (Aminotransferase) | Pyridoxal-5'-phosphate (PLP) |

| 3-Amino-L-tyrosine 5-aminotransferase | Transfer of an amino group to the C5 position of 3-Amino-L-tyrosine | Transferase (Aminotransferase) | Pyridoxal-5'-phosphate (PLP) |

It is also conceivable that the diamination occurs on a precursor to L-tyrosine, such as prephenate or arogenate, followed by the final steps of tyrosine biosynthesis. youtube.com The biosynthesis of various diamines in microorganisms often utilizes precursors from central metabolism like L-glutamate and L-aspartate, suggesting that the nitrogen for the amino groups could be sourced from these common metabolites. nih.gov

Investigation of Enzymatic Biodegradation and Catabolic Fates

The degradation of this compound would likely involve the removal of the two additional amino groups and the subsequent breakdown of the aromatic ring and the alanine (B10760859) side chain.

The initial steps in the catabolism of this compound would likely involve the removal of the amino groups from the aromatic ring.

Aminotransferases: Specific aminotransferases could catalyze the transfer of the amino groups at the C3 and C5 positions to an α-keto acid acceptor, such as α-ketoglutarate, forming glutamate. Aromatic amino acid aminotransferases are known to catalyze the reversible transamination of aromatic amino acids. researchgate.net It is plausible that specialized aminotransferases exist or could evolve to recognize the diamino-tyrosine structure.

Deaminases: Alternatively, deaminases could directly remove the amino groups as ammonia (B1221849). prospecbio.com This process can be either oxidative or non-oxidative. youtube.com L-amino acid deaminases that act on aromatic L-amino acids have been identified and could potentially act on this compound. nih.gov

The removal of these amino groups would likely yield 3,5-dihydroxy-L-tyrosine or related intermediates, which would then enter further degradation pathways.

Following the removal of the amino groups, the resulting dihydroxylated aromatic ring would be susceptible to cleavage.

Oxidative Degradation: The degradation of aromatic compounds in bacteria often proceeds via oxidative pathways, involving dioxygenases that cleave the aromatic ring. nih.gov The resulting aliphatic products would then be funneled into central metabolic pathways such as the citric acid cycle. The oxidative degradation of aromatic amines can be a source of other aromatic compounds. acs.org

Reductive Transformations: Under anaerobic conditions, reductive pathways for the degradation of aromatic compounds are known. epa.gov Reductive deamination of aromatic amines is also a known chemical process and could have enzymatic parallels. organic-chemistry.org

The table below outlines hypothetical enzymes involved in the biodegradation of this compound.

| Hypothetical Enzyme | Proposed Reaction | Enzyme Class | Potential Products |

| This compound aminotransferase | Removal of amino groups from the aromatic ring | Transferase (Aminotransferase) | 3,5-Dihydroxy-L-tyrosine, Glutamate |

| This compound deaminase | Removal of amino groups as ammonia | Lyase (Deaminase) | 3,5-Dihydroxy-L-tyrosine, Ammonia |

| Dihydroxylated aromatic ring dioxygenase | Cleavage of the aromatic ring | Oxidoreductase (Dioxygenase) | Aliphatic keto acids |

Integration into Cellular Metabolomes and Flux Analysis

The integration of this compound into a cell's metabolome would depend on its ability to be transported into the cell and to be recognized by intracellular enzymes. Metabolic profiling techniques could be employed to detect its presence and trace its metabolic fate. nih.gov

Metabolic flux analysis, a powerful tool for quantifying the rates of metabolic reactions, could theoretically be applied to understand the flow of carbon and nitrogen from this compound through various metabolic pathways. By using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), researchers could trace the labeled atoms as they are incorporated into other metabolites. This would provide quantitative insights into the activity of the hypothetical biosynthetic and catabolic pathways.

Potential for Derivatization in Secondary Metabolite Biosynthesis

The two amino groups on the aromatic ring of this compound offer reactive sites for further enzymatic modification, potentially leading to the biosynthesis of novel secondary metabolites. The derivatization of amines is a common strategy in both biological systems and synthetic chemistry. nih.govlibretexts.orgsigmaaldrich.comnih.govresearchgate.net

Acylation and Alkylation: The amino groups could be acylated or alkylated by various enzymes, leading to a diverse array of N-substituted derivatives.

Formation of Heterocyclic Structures: The diamino-substituted ring could serve as a precursor for the formation of complex heterocyclic structures, which are common in natural products with diverse biological activities.

Cross-linking and Polymerization: The two amino groups could also participate in cross-linking reactions to form polymers or larger molecular scaffolds. Aromatic diamines are used in the synthesis of polymers like polyimides. wikipedia.org

The potential for derivatization suggests that if this compound were produced by an organism, it could be a precursor to a family of novel natural products with unique properties.

Mechanistic Studies of 3,5 Diamino L Tyrosine Molecular Interactions and Biological Activities

Analysis of Interactions with Receptor Systems and Ligand-Binding Domains

Thyroid hormones, which are derivatives of tyrosine, exert their effects by binding to nuclear thyroid hormone receptors (THRs). nih.gov The affinity of these receptors for their ligands is highly dependent on the substituents on the phenolic ring. For instance, 3,5-diiodo-L-thyronine (3,5-T2), a metabolite of thyroid hormones, binds to THRs, albeit with a lower affinity than the primary active hormone T3. nih.gov This interaction is crucial for initiating a cascade of gene expression that regulates metabolism. nih.gov The binding of ligands to receptor tyrosine kinases (RTKs) is another area where tyrosine derivatives play a role, often initiating signal transduction pathways that control cell growth, differentiation, and metabolism. discoverx.comnih.gov The specificity of these interactions is paramount, and even small changes to the ligand structure can significantly alter binding affinity and subsequent signaling.

Investigation of Enzymatic Inhibition or Activation Mechanisms

The introduction of amino groups at the 3 and 5 positions of the L-tyrosine ring would be expected to significantly alter its interaction with enzymes that process native tyrosine. While direct studies on 3,5-Diamino-L-tyrosine are lacking, research on similar derivatives provides a basis for predicting its potential enzymatic interactions.

Substrate Specificity Profiling for Amino Acid Processing Enzymes

Amino acid processing enzymes, such as tyrosinase and tyrosine aminotransferase, exhibit a high degree of substrate specificity. Tyrosinase, a key enzyme in melanin (B1238610) synthesis, catalyzes the hydroxylation of L-tyrosine to L-DOPA. nih.govodinity.com The introduction of bulky or electronically different groups on the tyrosine ring can drastically affect its recognition and processing by tyrosinase. For example, D-tyrosine can act as an inhibitor of tyrosinase. medchemexpress.com

In the context of tyrosine aminotransferase, 3,5-dinitro-L-tyrosine has been shown to have zero activity relative to tyrosine as a substrate. nih.gov This suggests that the nitro groups at the 3 and 5 positions prevent the compound from effectively binding to the active site of the enzyme. Given the significant structural and electronic differences between amino groups and the native hydrogen atoms, it is plausible that this compound would also be a poor substrate for many native tyrosine-processing enzymes.

Non-Covalent and Covalent Enzyme Interactions

The nature of enzyme-ligand interactions can be either non-covalent (e.g., hydrogen bonds, electrostatic interactions) or covalent. For many tyrosine kinase inhibitors, both types of interactions are crucial for their efficacy. nih.gov The binding of an inhibitor to the ATP-binding site of a tyrosine kinase is often a non-covalent interaction that precedes a potential covalent bond formation, leading to irreversible inhibition.

Cellular Permeability and Specific Transporter System Recognition

The transport of amino acids and their derivatives across the cell membrane is mediated by specific transporter proteins. L-tyrosine is known to be transported by the Large Neutral Amino Acid Transporter (LAT1). nih.gov The specificity of these transporters is crucial for maintaining cellular homeostasis.

Studies on tyrosine derivatives have shown that modifications to the ring structure can affect recognition by these transporters. For example, O-(2-fluoroethyl)-L-tyrosine (FET) is a substrate for LAT1 and its accumulation in tumor cells is due to asymmetric recognition by the transporter, where it is taken into the cell but is a poor substrate for efflux. nih.gov The transport of other tyrosine analogs is also dependent on the specific transporter system. For instance, the uptake of 3-[125I]iodo-alpha-methyl-L-tyrosine in colon cancer cells is primarily mediated by the Na+-independent system L. nih.gov It is likely that this compound would also be a substrate for one or more amino acid transport systems, though its specific affinity and transport kinetics would need to be experimentally determined.

Comparative Mechanistic Insights with Related Tyrosine Derivatives (e.g., Diiodo-, Dinitro-Tyrosine)

Comparing the known mechanisms of 3,5-diiodo-L-tyrosine and 3,5-dinitro-L-tyrosine with the theoretical properties of this compound provides valuable insights.

| Derivative | Receptor/Enzyme Interaction | Cellular Transport | Key Mechanistic Feature |

| 3,5-diiodo-L-tyrosine | Intermediate in thyroid hormone synthesis; interacts with thyroid hormone receptors. nih.govnih.govnist.gov | Transported by amino acid transporters. nih.gov | The iodine atoms are crucial for its role in thyroid hormone biosynthesis. |

| 3,5-dinitro-L-tyrosine | Poor substrate for tyrosine aminotransferase. nih.gov | Likely transported by amino acid transporters, but with altered affinity. | The electron-withdrawing nitro groups significantly alter its electronic profile and reactivity. |

| This compound | (Predicted) Potential for interaction with various receptors and enzymes due to the presence of reactive amino groups. | (Predicted) Likely transported by amino acid transporters, with specificity dependent on the transporter type. | (Predicted) The basic amino groups would significantly alter its chemical properties compared to native tyrosine. |

The diiodo- derivative is a key component in a vital endocrine pathway, highlighting the importance of halogen substitutions. nih.gov In contrast, the dinitro- derivative acts as an inhibitor for certain enzymes, demonstrating how electron-withdrawing groups can abolish substrate activity. nih.gov The diamino- derivative, with its electron-donating and basic amino groups, would be expected to have a distinct profile of interactions, potentially acting as a modulator of different biological targets.

Structural-Activity Relationship (SAR) Studies of Diamino-L-tyrosine and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For tyrosine kinase inhibitors, SAR studies have shown that specific substitutions on the quinazoline (B50416) scaffold are critical for potent inhibition. nih.gov The nature of the substituent at the 3-position of the phenyl ring in 4-anilinoquinazolines, for example, can dramatically affect inhibitory potency. acs.org

For tyrosine analogs, SAR studies have revealed the importance of the substituents on the phenyl ring for both enzyme inhibition and receptor binding. acs.orgacs.org The introduction of different functional groups allows for the tuning of properties such as binding affinity and reactivity. While specific SAR studies for this compound are not available, it is clear that the introduction of two amino groups at the 3 and 5 positions would create a unique chemical entity with a distinct SAR profile compared to other tyrosine derivatives. The basicity and hydrogen-bonding capabilities of the amino groups would be key determinants of its biological activity.

Advanced Analytical and Biophysical Characterization of 3,5 Diamino L Tyrosine

High-Resolution Mass Spectrometry for Isotopic Labeling and Metabolic Fate Tracking

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and quantification of 3,5-Diamino-L-tyrosine. The precise mass measurement afforded by HRMS allows for the confident determination of its elemental composition. For this compound, the expected monoisotopic mass can be calculated with high accuracy.

Isotopic labeling, where atoms in the molecule are replaced by their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), is a powerful strategy that can be used in conjunction with HRMS to trace the metabolic fate of this compound in biological systems. For instance, the synthesis of isotopically labeled this compound would enable researchers to track its incorporation into peptides or proteins and to study its metabolic turnover.

While direct experimental mass spectra for this compound are not widely published, the expected fragmentation patterns can be predicted based on the fragmentation of similar molecules like 3-amino-L-tyrosine and 3,5-diiodo-L-tyrosine. dtic.milnist.gov Common fragmentation pathways would likely involve the loss of the carboxyl group (CO₂), the amino group (NH₃), and cleavage of the side chain.

Table 1: Calculated Mass Spectrometric Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Monoisotopic Mass | 211.0957 g/mol |

| Nominal Mass | 211 g/mol |

Note: The values in this table are calculated based on the chemical formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about its chemical environment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone. The chemical shifts of the aromatic protons would be significantly influenced by the two amino groups on the phenyl ring. dtic.mil The coupling patterns between these protons would confirm their substitution pattern.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons, particularly those bonded to the amino and hydroxyl groups, would be characteristic. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all the proton and carbon signals unambiguously.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in a polar solvent (e.g., D₂O)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 |

| α-CH | 3.8 - 4.2 |

| β-CH₂ | 2.8 - 3.2 |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and pH.

X-ray Crystallography for Solid-State Structural Determination

Based on the known crystal structures of L-tyrosine and its derivatives, it is anticipated that this compound would crystallize in a chiral space group due to its inherent chirality. The crystal structure would likely feature an extensive network of hydrogen bonds involving the amino groups, the carboxylate, and the hydroxyl group, leading to a stable, three-dimensional lattice. The presence of two amino groups on the phenyl ring could lead to unique hydrogen bonding motifs not observed in natural L-tyrosine.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light. It is a particularly valuable technique for studying chiral molecules like this compound. The CD spectrum provides information about the stereochemistry and the secondary structure of the molecule.

The CD spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aromatic chromophore. The L-configuration of the α-carbon will induce a characteristic CD signal. The position and sign of the Cotton effects in the CD spectrum would be sensitive to the conformation of the side chain and the electronic nature of the aromatic ring. While the specific CD spectrum for this compound has not been reported, it is expected to be distinct from that of L-tyrosine due to the presence of the two amino substituents on the phenyl ring.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Table 3: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description |

| Kₐ | Association constant, a measure of binding affinity. |

| ΔH | Enthalpy change, the heat released or absorbed upon binding. |

| n | Stoichiometry, the molar ratio of the interacting molecules. |

| ΔG | Gibbs free energy change, indicates the spontaneity of the binding. |

| ΔS | Entropy change, reflects the change in disorder of the system upon binding. |

Applications of 3,5 Diamino L Tyrosine in Chemical Biology and Research Tool Development

Development as a Chemical Probe for Protein Modification and Labeling

The presence of two primary aromatic amine groups makes 3,5-Diamino-L-tyrosine a valuable chemical probe for protein modification and labeling. These amino groups can be selectively targeted with a range of reagents to introduce tags, crosslinkers, or other functionalities onto proteins.

One of the key methods for generating 3-aminotyrosine (B249651) residues in proteins is through the chemical reduction of 3-nitrotyrosine (B3424624), a marker of oxidative stress. nih.gov This conversion from a nitro to an amino group induces a significant hydrophilic shift, a property that can be exploited in chromatographic separations to isolate and identify nitrated proteins. nih.gov This same principle can be applied to proteins containing 3,5-dinitro-L-tyrosine, where its reduction would yield this compound, providing two sites for further chemical elaboration.

The amino groups of this compound can be targeted by various bioconjugation reactions. For instance, they can react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive reagents to attach fluorescent dyes, biotin, or other reporter molecules. This allows for the site-specific labeling of proteins that have been engineered to contain this unnatural amino acid. The dual amino functionality also opens up the possibility of creating intramolecular crosslinks or attaching two different molecules to the same amino acid residue, offering advanced capabilities for probing protein structure and function.

Incorporation into Synthetic Peptides and Peptidomimetics for Functional Studies

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with novel functions. This compound can be incorporated into synthetic peptides to introduce unique structural and functional properties. The two amino groups can significantly alter the local charge and hydrogen bonding capacity of the peptide, potentially influencing its conformation, stability, and interaction with biological targets.

For example, the introduction of diamino functionalities has been explored in other molecular scaffolds, such as piperidine, to create mimetics of aminoglycoside antibiotics that inhibit bacterial translation. nih.gov Similarly, incorporating this compound into a peptide sequence could be used to mimic positively charged amino acids like lysine (B10760008) or to create novel binding surfaces for interacting with proteins or nucleic acids. The amino groups can also serve as handles for cyclization or for attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.

The synthesis of peptides containing modified tyrosine residues, such as those with extended π-conjugation, has been shown to yield fluorescent amino acids that can be used to study peptide structure and function. nih.gov While this compound itself is not intrinsically fluorescent, its amino groups can be readily derivatized with fluorophores to create environmentally sensitive probes within a peptide sequence.

Utility in Affinity Chromatography and Protein Interaction Screens

Affinity chromatography is a powerful technique for purifying proteins and studying their interactions. The reactive amino groups of this compound make it a suitable ligand for immobilization onto a chromatography matrix. By coupling this compound to an activated solid support, such as epoxy-activated Sepharose, a custom affinity column can be created. nih.gov

This type of affinity matrix could be used to screen for proteins that bind to the diamino-tyrosine moiety or to peptides containing this residue. This approach is valuable for identifying novel protein-protein interactions or for isolating specific binding partners from complex biological mixtures. The dual amino groups offer the potential for creating high-capacity resins or for orienting the ligand in a specific manner to optimize binding.

Role as a Reference Standard in Quantitative Analytical Assays

In any analytical workflow, the availability of pure reference standards is crucial for the accurate identification and quantification of target molecules. This compound, as a distinct chemical entity, can serve as a reference standard in various analytical assays.

For instance, in studies investigating protein nitration and its subsequent reduction, this compound would be an essential standard for mass spectrometry-based methods used to confirm the presence and quantity of this modification in biological samples. nih.gov Its unique mass and fragmentation pattern would allow for its unambiguous identification. The availability of a certified reference standard is also critical for the validation of analytical methods, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis, that are developed to study the metabolism or distribution of this compound.

Design of Bioconjugates and Targeted Delivery Systems for Research Purposes

The development of bioconjugates and targeted delivery systems is a major focus of chemical biology research. The two reactive amino groups on this compound provide a versatile platform for the design of such systems. These amino groups can be used as attachment points for a wide range of molecules, including:

Targeting Ligands: Molecules that bind to specific cell surface receptors can be attached to one of the amino groups to direct the bioconjugate to a particular cell type.

Therapeutic or Imaging Agents: A drug molecule or an imaging agent can be attached to the other amino group, creating a targeted delivery system for research applications.

Solubilizing Agents: Molecules like PEG can be attached to improve the solubility and bioavailability of the bioconjugate.

This dual-functional nature allows for the creation of multifunctional bioconjugates where each component has a distinct role. The ability to attach two different molecules to the same amino acid residue provides a high degree of control over the architecture and properties of the final construct, making this compound a promising building block for the development of sophisticated research tools for targeted delivery and imaging.

Future Research Directions and Emerging Paradigms for 3,5 Diamino L Tyrosine

Exploration of Uncharted Biochemical Roles and Pathways

The study of modified tyrosine residues like 3-aminotyrosine (B249651) (NH2Y) has provided significant insights into enzymatic processes, particularly those involving redox-active tyrosines. nih.gov The incorporation of such unnatural amino acids (UAAs) into proteins allows for the detailed investigation of radical transfer pathways, such as those in ribonucleotide reductases. nih.gov The future exploration of 3,5-Diamino-L-tyrosine is likely to build upon this foundation.

A primary research avenue will be its potential role as a biochemical probe. The two amino groups on the phenolic ring are expected to significantly lower the redox potential compared to native tyrosine, making it a sensitive indicator for electron transfer reactions. nih.gov The synthesis of this compound would likely proceed through a 3,5-dinitro-L-tyrosine intermediate, which is subsequently reduced. publish.csiro.aunih.gov This process mirrors the synthesis of other aminotyrosine derivatives. publish.csiro.au

Future research will likely focus on developing chemo-enzymatic or fully biological pathways for its production. While protein tyrosine nitration to form 3-nitrotyrosine (B3424624) is a known post-translational modification associated with nitroxidative stress, the biological reduction to 3-aminotyrosine has also been observed. nih.govacs.orgnih.gov Investigating whether similar enzymatic systems, perhaps undiscovered reductases or "denitrases," could act on a dinitro-tyrosine precursor will be a key step. acs.org Identifying or engineering enzymes capable of such a transformation would pave the way for the in-vivo production of proteins containing this unique amino acid. dtic.mil

Advanced Computational Modeling and Molecular Dynamics Simulations

Computational methods are indispensable for predicting the behavior of novel amino acids within complex biological systems. nih.gov Molecular dynamics (MD) simulations, in particular, will be crucial for understanding how the introduction of this compound affects protein structure, stability, and dynamics. nih.govacs.org

Future computational studies will likely focus on several key areas:

Conformational Analysis: Simulating the preferred rotameric states of the this compound side chain to understand its spatial interactions within a protein active site.

Impact on Protein Stability: Calculating the free energy changes upon substituting a native tyrosine with its diamino counterpart to predict effects on protein folding and stability.

Redox Properties: Employing quantum mechanics/molecular mechanics (QM/MM) methods to calculate the redox potential and pKa values of the diamino-tyrosyl residue within a protein environment. This will be essential for interpreting experimental data from its use as a redox probe.

Enzyme-Substrate Interactions: Docking studies and MD simulations can model how enzymes recognize and process substrates containing this compound, or how its incorporation into an enzyme active site alters catalytic activity. nih.gov

These computational approaches will guide the rational design of experiments, saving significant time and resources in the laboratory.

Integration into Systems Biology Approaches for Network Perturbation Studies

Systems biology aims to understand the complex interaction networks that govern cellular processes. longdom.orgnumberanalytics.com The site-specific incorporation of non-canonical amino acids (ncAAs) like this compound is a powerful tool for network perturbation. nih.govresearchgate.netnih.gov By replacing a key tyrosine residue in a signaling protein with this compound, researchers can study the downstream effects on the entire signaling cascade.

Future research in this area will involve:

Probing Kinase Signaling: Tyrosine phosphorylation is a cornerstone of cellular signaling. nih.gov Introducing this compound, which has altered electronic and steric properties, into the phosphorylation site of a kinase substrate can modulate or inhibit the phosphorylation event. This allows for a controlled "off-switch" to study the function of a specific phosphorylation event within a complex network.

Mapping Redox Networks: Given its expected low redox potential, this compound can be used to identify previously unknown redox partners. By incorporating it into a protein and observing which other proteins can reduce its oxidized radical form, new electron transfer pathways can be mapped. nih.gov

Cell-Selective Labeling: Combining the expression of a mutant aminoacyl-tRNA synthetase specific for this compound with cell-specific promoters will enable the labeling of proteins in a particular cell type within a complex environment. researchgate.netyoutube.com This will allow for the study of network perturbations with high spatial and temporal resolution.

These studies will provide a more dynamic and integrated understanding of cellular function, moving beyond the study of individual components.

Development of Engineered Biological Systems for Production or Utilization

The production of L-tyrosine in microorganisms like Escherichia coli has been significantly enhanced through metabolic engineering. nih.gov Strategies have included the elimination of feedback inhibition in key enzymes and increasing the availability of aromatic precursors. acs.orgnih.gov These same principles can be extended to create engineered biological systems for the production of this compound.

A plausible future strategy involves a multi-step approach:

Pathway Construction: Engineer a host organism, such as E. coli, to overproduce L-tyrosine. nih.gov

Introduction of Nitrating Enzymes: Introduce enzymes capable of nitrating tyrosine at the 3 and 5 positions to produce 3,5-Dinitro-L-tyrosine. While enzymatic nitration is a subject of ongoing research, some microbial systems have been shown to produce nitrated compounds. dtic.mil

Introduction of Reducing Enzymes: Introduce one or more nitroreductases that can efficiently and specifically reduce the dinitro compound to this compound. The reduction of 3-nitrotyrosine to 3-aminotyrosine has been observed in E. coli. nih.gov

The development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair will be essential for the site-specific incorporation of this compound into proteins. acs.org This would involve evolving a synthetase that specifically recognizes this compound but not any of the canonical amino acids, enabling its addition to the genetic code. youtube.com

| Engineered System Component | Function | Relevant Research Area |

| Overproducing Host Strain | Provide precursor L-Tyrosine | Metabolic Engineering nih.gov |

| Nitrating Enzyme(s) | Convert L-Tyrosine to 3,5-Dinitro-L-tyrosine | Enzyme Discovery, Bionitration dtic.mil |

| Nitroreductase Enzyme(s) | Convert 3,5-Dinitro-L-tyrosine to this compound | Enzyme Engineering, Bioremediation nih.gov |

| Orthogonal Synthetase/tRNA | Incorporate this compound into proteins | Genetic Code Expansion youtube.comacs.org |

Novel Applications in Materials Science for Bio-Inspired Polymers and Scaffolds

Polymers derived from the amino acid L-tyrosine have been extensively developed as biodegradable materials for biomedical applications, including drug delivery and tissue engineering scaffolds. nih.govacs.orgresearchgate.net These polymers, such as polycarbonates and polyarylates, leverage the phenolic hydroxyl group of tyrosine for polymerization. nih.gov

The introduction of this compound as a monomer opens up new possibilities for creating advanced bio-inspired materials. The two additional primary amine groups on the aromatic ring provide reactive handles for novel polymerization and cross-linking chemistries that are not possible with native L-tyrosine.

Future research directions in this domain include:

Enhanced Cross-linking: The two amino groups can be used to form amide, imine, or other covalent bonds, allowing for the creation of highly cross-linked and stable hydrogels or scaffolds. This could lead to materials with superior mechanical properties and tunable degradation rates.

Functionalized Polymers: The amino groups can serve as attachment points for other molecules, such as drugs, growth factors, or imaging agents, creating multifunctional materials.

Conductive Polymers: Polyaniline and other polymers with aromatic amines are known to be conductive. Incorporating this compound into a polymer backbone could yield novel biocompatible and conductive materials suitable for biosensors or neural tissue engineering interfaces.

Adhesive Materials: Inspired by the adhesive proteins of marine organisms that utilize catechol-containing residues (derived from tyrosine), the diamino functionality could be exploited to create new bio-adhesives. frontiersin.org

The unique properties of this compound promise to expand the toolbox of polymer chemists and materials scientists, leading to a new generation of "smart" biomaterials.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,5-Diamino-L-tyrosine, and how do they differ from iodinated tyrosine derivatives?

- Methodological Answer : The synthesis of this compound typically involves selective amination of L-tyrosine. A common approach is modifying halogenation routes used for iodinated analogs (e.g., 3,5-Diiodo-L-tyrosine), where iodine groups are replaced via nucleophilic substitution with ammonia or protected amines . Key steps include:

- Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield reactive sites.

- Amination : React with aqueous ammonia under controlled pH (8–10) and temperature (60–80°C).

- Purification : Employ column chromatography or recrystallization, with TLC (silica gel, methanol:chloroform 1:9) to monitor progress .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm regioselectivity, as demonstrated for analogs like N-Acetyl-3,5-dibromo-L-tyrosine .

- NMR spectroscopy : Use - and -NMR to verify amino group incorporation (e.g., δ 5.2–5.5 ppm for NH) and aromatic proton shifts.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (M.W. 211.22) and purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at +4°C in airtight, light-protected containers to prevent oxidation of amino groups .

- Stability tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA mobile phase) to assess decomposition products .

Advanced Research Questions

Q. How can researchers address contradictions in reported biochemical activities of this compound derivatives?

- Methodological Answer :

- Data normalization : Compare activities under standardized assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., enzyme inhibition, receptor binding) and apply statistical models (ANOVA, regression) to identify confounding factors like solvent effects or impurity levels .

Q. What experimental designs are optimal for studying the redox behavior of this compound in enzymatic systems?

- Methodological Answer :

- Electrochemical assays : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to measure oxidation potentials, correlating with tyrosine aminotransferase activity .

- Kinetic studies : Monitor reaction rates via stopped-flow spectroscopy (λ = 280 nm) under varying O concentrations to assess dioxygenase interactions .

Q. How do structural modifications (e.g., amino vs. iodo substituents) impact the pharmacokinetics of L-tyrosine derivatives?

- Methodological Answer :

- Comparative modeling : Build 3D QSAR models using software like Schrödinger to predict logP, solubility, and membrane permeability differences between this compound and iodinated analogs (e.g., 3,5-Diiodo-L-tyrosine) .

- In vivo studies : Administer isotopically labeled compounds (-tagged) to rodents, with LC-MS/MS quantification of plasma and tissue distribution .

Key Considerations for Researchers

- Synthetic Challenges : Protect amino groups during reactions to avoid side products (e.g., Schiff base formation) .

- Data Reproducibility : Report solvent purity, temperature, and catalyst details to enable replication .

- Ethical Compliance : Disclose any conflicts of interest when citing commercial catalog data (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.